molecular formula C22H27FN4O2 B2427554 N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 1049375-96-3

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2427554
CAS RN: 1049375-96-3
M. Wt: 398.482
InChI Key: SGHKPOMMNUEKKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide” is a compound that has been studied in the context of its inhibitory effects on Equilibrative Nucleoside Transporters (ENTs). ENTs play a crucial role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .


Synthesis Analysis

The synthesis of piperazine derivatives, which this compound is a part of, has been studied extensively. One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex and would depend on the specific conditions and reagents used. One study has shown that the compound inhibits [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner .

Scientific Research Applications

Synthesis of Piperazine Derivatives

Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The compound contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

α-Amylase Inhibitors

The compound has potential as an α-amylase inhibitor . α-Amylase is the main product of the pancreas and is necessarily involved in the hydrolysis of carbohydrates into glucose . Inhibitors of α-amylase are used to reduce glucose levels by slowing down the mechanism for conversion of starch into glucose .

Anticancer Applications

The synthesis of novel derivatives has also been explored for anticancer applications. For example, pyrazolopyrimidin-4-one derivatives have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity.

ENT Inhibitors

The compound is a novel inhibitor of equilibrative nucleoside transporters (ENTs), which are proteins that facilitate the transport of nucleosides and nucleobases across cell membranes . It is more selective to ENT2 than to ENT1 .

Synthesis of Chiral Piperazines

The compound can be used in the synthesis of 2-substituted chiral piperazines . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

In Vitro Cytotoxicity Studies

In vitro cytotoxicity studies on pancreatic cancer (AR42J) cells were performed for the compound, and it was found to be more effective compared to the positive control, acarbose .

Mechanism of Action

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is a novel inhibitor of ENTs, and it is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with ENTs, inhibiting their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor

Result of Action

The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleotide synthesis and altered adenosine function. This can potentially affect cell growth and proliferation, making the compound of interest for chemotherapy .

Future Directions

The compound’s selective inhibition of ENT2 over ENT1 suggests that it could have potential clinical, physiological, and pharmacological importance . Further modification of the chemical structure of the compound may lead to even better ENT2-selective inhibitors .

properties

IUPAC Name

N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c23-19-8-4-5-9-20(19)27-16-14-26(15-17-27)13-12-25-22(29)21(28)24-11-10-18-6-2-1-3-7-18/h1-9H,10-17H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHKPOMMNUEKKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-phenethyloxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.